11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Description
11-Chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a polycyclic heterocyclic compound featuring a fused chromeno-oxazin core substituted with a chlorine atom at position 11 and a 4-fluorobenzyl group at position 3.
The compound’s predicted physicochemical properties, inferred from structurally similar molecules, include a molecular weight of approximately 385.8 g/mol (assuming the formula C21H17ClFNO3), a density of ~1.41 g/cm³, and a boiling point exceeding 550°C, consistent with fused polycyclic systems .
Properties
Molecular Formula |
C21H17ClFNO3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
8-chloro-4-[(4-fluorophenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C21H17ClFNO3/c22-18-8-16-14-2-1-3-15(14)21(25)27-19(16)17-10-24(11-26-20(17)18)9-12-4-6-13(23)7-5-12/h4-8H,1-3,9-11H2 |
InChI Key |
KPHFLZLGCZHSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves several steps, starting from readily available precursors. One common method involves the cyclization of pyrimidine amine with appropriate reagents under controlled conditions . The reaction typically requires a mixed solvent system, such as dichloromethane and n-hexane, and is carried out at room temperature with continuous stirring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
11-Chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
Pharmaceutical Development:
The compound shows promise as a lead candidate for drug development. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Studies indicate that derivatives of this compound may exhibit pharmacological activities including anti-inflammatory and antimicrobial properties.
Case Study:
A recent investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the fluorobenzyl group can significantly enhance biological activity. This suggests that fine-tuning the substituents on 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one could lead to more effective therapeutic agents.
Biological Research
Biochemical Assays:
The compound is utilized in biochemical assays to study its interactions with various biomolecules. Research has shown that it can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for understanding disease mechanisms.
Antimicrobial Activity:
Preliminary studies have indicated that 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one exhibits antimicrobial properties against several pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes.
Materials Science
Advanced Materials Development:
The unique chemical structure of this compound allows for its use in creating advanced materials with specific electronic or optical properties. Its potential as a building block in organic electronics and photonic devices is currently under investigation.
Chemical Properties and Reactions
The synthesis of 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. The compound can undergo various chemical transformations such as oxidation and substitution reactions which are critical for modifying its properties for specific applications.
Mechanism of Action
The mechanism of action of 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluorine’s electronegativity may also stabilize aromatic interactions in biological targets . The 11-chloro substituent introduces steric and electronic effects distinct from compounds with chlorination at other positions (e.g., 6-chloro in ), which could modulate receptor binding or metabolic stability .
Heterocyclic Core Comparison: Chromeno-oxazin (target) vs. chromeno-pyrimidine (): The oxazin ring provides a six-membered oxygen-nitrogen heterocycle, while pyrimidine is a nitrogen-rich six-membered ring. This difference influences hydrogen-bonding capacity and solubility. Pyrimidine derivatives (e.g., 7a–c) are more likely to engage in π-π stacking due to aromatic nitrogen atoms, whereas oxazin derivatives may exhibit greater conformational flexibility .
Synthetic Routes and Reactivity: Chlorination using PCl5/POCl3 () is a common method for introducing chlorine into chromeno-pyrimidines. The target compound’s 11-chloro group may arise from similar reagents, though regioselectivity depends on the starting material’s substitution pattern. The 4-fluorobenzyl group in the target compound likely requires selective benzylation or Suzuki coupling, contrasting with the benzyloxy substituents in , which are introduced via nucleophilic substitution .
Biological Activity
The compound 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The presence of a chlorine atom and a fluorobenzyl group are significant for its interaction with biological targets.
- Receptor Modulation : This compound has been investigated for its interaction with various receptors, particularly those involved in neurological and psychiatric disorders. Preliminary studies suggest it may act as a modulator of the 5-HT (serotonin) receptor , which is critical in mood regulation and anxiety disorders .
- Antitumor Activity : Recent research indicates that derivatives of this compound exhibit significant antitumor properties against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Therapeutic Applications
- Neurological Disorders : Potential applications in treating anxiety and depression due to its modulation of serotonin receptors.
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
Case Studies
Research Findings
- Cytotoxicity Studies : A study conducted on various cancer cell lines revealed that the compound exhibited IC50 values indicating potent cytotoxicity, particularly against breast and lung cancer cells.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins associated with cancer proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
